molecular formula C5H4BrIS B3031970 3-Bromo-2-iodo-5-methylthiophene CAS No. 89556-08-1

3-Bromo-2-iodo-5-methylthiophene

Cat. No. B3031970
CAS RN: 89556-08-1
M. Wt: 302.96 g/mol
InChI Key: ZQHOQJNNBCJWSB-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-methylthiophene is a halogenated thiophene . It is a compound with the molecular formula C5H4BrIS .


Synthesis Analysis

A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . Another synthesis method involved the Kumada catalyst-transfer polycondensation, starting from 2-bromo-5-iodo-3-[(S)-(2-methylbutyloxy)methylbutyl]thiophene .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-iodo-5-methylthiophene is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 302.96 .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-iodo-5-methylthiophene include a molecular weight of 302.96 . More detailed properties like melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Organic Material Synthesis

3-Bromo-2-iodo-5-methylthiophene and its derivatives are used in the synthesis of organic electronic materials. For instance, selective direct arylation of 3-bromo-2-methylthiophene has been demonstrated with aryl bromides to form a library of 2-aryl-4-bromo-5-methylthiophenes. Such compounds are crucial for developing functional organic electronic materials due to their selective reactivity and structural properties (Vamvounis & Gendron, 2013).

Structural and Characterization Studies

Studies on 3,4,5-Triiodo-2-Methylthiophene, a related compound, provide insight into the structural and characterization aspects of halogenated thiophenes. X-ray crystallography and NMR techniques are employed to understand their complex molecular structures, which are significant for various chemical synthesis and applications (Patel et al., 2019).

Photochemical Synthesis

3-Bromo-2-iodo-5-methylthiophene derivatives play a role in photochemical synthesis. For example, photochemical reactions involving halogenothiophenes, such as 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, have been studied for producing phenyl derivatives. These reactions are essential for understanding the photochemical behavior of halogen-containing organic compounds (Antonioletti et al., 1986).

Chemical Reactions and Metalation

3-Bromo-2-iodo-5-methylthiophene is also significant in studies involving chemical reactions and metalation processes. For example, the synthesis of 5-methyl-2-thienylcalcium iodide showcases the complexities of reactions involving calcium-halogen exchange and the formation of heavy Grignard reagents (Koch et al., 2018).

Polymer Synthesis

In the field of polymer science, halogenated thiophenes like 3-Bromo-2-iodo-5-methylthiophene are used in the synthesis of specialized polymers. Research into poly(dimethyl-tetrathiophene), an intermediate between poly(thiophene) and poly(3-methylthiophene), explores new types of substituted polythiophenes with unique structural features (Fell et al., 1993).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The future directions of thiophene research could involve designing novel strategies to reach more efficient materials for electronic applications .

properties

IUPAC Name

3-bromo-2-iodo-5-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIS/c1-3-2-4(6)5(7)8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHOQJNNBCJWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524264
Record name 3-Bromo-2-iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodo-5-methylthiophene

CAS RN

89556-08-1
Record name 3-Bromo-2-iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Sereda, AM Sarkar, A Hussain, N Zefirov - Synthesis, 2020 - thieme-connect.com
… While iodination of 4-bromo-2-methylthiophene in dichloromethane produced 3-bromo-2-iodo-5-methylthiophene (Table [4], entry 1) in very good yield (76%), iodination of 3,4-…
Number of citations: 8 www.thieme-connect.com
M Sarkar - 2019 - search.proquest.com
… Iodination of 4-bromo-2-methylthiophene produced 3-bromo-2-iodo-5methylthiophene at 50 oC with good yield (76 %). Iodination of 3,4-ethylenedioxythiophene (EDOT) in DCM at 50 …
Number of citations: 0 search.proquest.com
Y Lin, C Jiang, F Hu, J Yin, GA Yu, SH Liu - Dyes and Pigments, 2013 - Elsevier
We report the synthesis and characterization of two new bisacetylide compounds, 1,2-bis(2-ethynyl-5-methyl-3-thienyl)perfluorocyclopentene and 1-[2-methyl-5-phenyl-3-thienyl]-2-[4-…
Number of citations: 15 www.sciencedirect.com
J Grolleau, P Frère, F Gohier - Synthesis, 2015 - thieme-connect.com
Iodination of thiophene derivatives is realized using a simple, fast, and efficient methodology. Iodination of thiophene and 2- or 3-substituted or 3,4-disubstituted thiophenes with N-…
Number of citations: 19 www.thieme-connect.com
JO Karlsson, A Svensson… - The Journal of Organic …, 1984 - ACS Publications
The ring-opening reaction of 3-thienyllithium derivatives constitutes a regio-and stereospecific synthesis of ace-tylenic vinyl sulfides (Scheme I). This kind of substance has attracted …
Number of citations: 35 pubs.acs.org

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